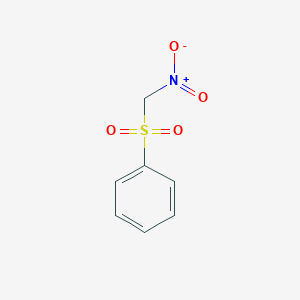

Nitromethyl phenyl sulfone

Description

Nitromethyl phenyl sulfone (CAS: 21272-85-5, molecular formula: C₆H₅SO₂CH₂NO₂) is an aromatic sulfur-oxygen compound characterized by a sulfone group (SO₂) and a nitro (-NO₂) substituent on the methyl group attached to the phenyl ring. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science. The nitro group enhances electron-withdrawing effects, which can influence reactivity in substitution or addition reactions. While direct applications of this compound are less documented in the provided evidence, its structural analogs (e.g., phenyl vinyl sulfone, allyl phenyl sulfone) are widely used in polymerization, pharmaceutical synthesis, and energy storage .

Properties

IUPAC Name |

nitromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKLJTCVZHUANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175532 | |

| Record name | ((Nitromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21272-85-5 | |

| Record name | [(Nitromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21272-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021272855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Nitromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(nitromethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROMETHYL PHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZYR3Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: The preparation of Nitromethyl phenyl sulfone can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.

Major Products:

Oxidation: Nitrobenzene derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Nitromethyl phenyl sulfone serves as a precursor for the synthesis of numerous organic compounds. Its reactive sulfonyl group can engage in nucleophilic substitutions, facilitating the construction of complex molecules.

Key Reactions:

- Reduction to Amines: The nitro group can be reduced to an amine, which can then undergo further transformations to create diverse functional groups necessary for drug development.

- Allylic Sulfones Formation: Recent studies have demonstrated its utility in the formation of allylic sulfones through metal-free conditions, achieving high yields and regioselectivity in reactions with nitroalkenes .

Pharmaceutical Applications

The compound's derivatives have shown significant potential as therapeutic agents due to their ability to interact with specific biological targets.

Case Study:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antibacterial properties, making them candidates for further development as antimicrobial agents .

Agrochemical Applications

This compound is also utilized in the field of agrochemicals. Its ability to form various derivatives allows for the development of new pesticides and herbicides.

Example Applications:

- Pesticide Development: The compound's reactivity can be harnessed to create novel agrochemical agents that target specific pathways in pests .

Material Science

In material science, this compound is used in the production of specialty chemicals and polymers.

Applications:

- Dyes and Pigments: The compound's structural features allow it to be incorporated into dye formulations, enhancing color properties and stability .

Data Table: Comparison of Related Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Sulfone | Contains both nitro and sulfonyl groups |

| Methyl Phenyl Sulfone | Sulfone | Lacks the nitro group; primarily used as a solvent |

| Nitrobenzene | Aromatic Nitro Compound | Used in dye synthesis |

| Phenyl Sulfonic Acid | Sulfonic Acid | Utilized in pharmaceuticals |

| 4-Nitrophenol | Aromatic Hydroxide | Exhibits strong antibacterial properties |

Biological Research

In biological contexts, this compound is employed as a probe for investigating biochemical pathways and enzyme mechanisms.

Research Insights:

- Studies have focused on its interactions with various nucleophiles and electrophiles, revealing potential pathways for therapeutic applications .

Mechanism of Action

The mechanism of action of Nitromethyl phenyl sulfone involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group can participate in electron-withdrawing interactions, while the sulphonyl group can engage in hydrogen bonding and other non-covalent interactions . These interactions influence the compound’s reactivity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and shared features among nitromethyl phenyl sulfone and related sulfones:

Key Observations :

- Steric Influence : The trifluoromethyl group in phenyl trifluoromethyl sulfone increases steric bulk, improving stability in high-radiation environments .

Biological Activity

Chemical Identity

Nitromethyl phenyl sulfone, with the molecular formula and CAS Number 21272-85-5, is a compound that belongs to the class of sulfones. It is recognized for its diverse biological activities and potential applications in pharmaceuticals. The compound has garnered interest due to its unique chemical structure, which combines a nitro group with a phenyl sulfone moiety.

Antimicrobial Properties

This compound and its derivatives have been investigated for their antimicrobial activities . Research indicates that compounds containing sulfone groups exhibit significant efficacy against various microbial pathogens. A study highlighted that certain derivatives showed promising results in inhibiting the growth of fungi, suggesting potential applications as antifungal agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Activity Type | Target Organism | Inhibition Percentage |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | 70% |

| 4-Chlorophenyl phenyl sulfone | Antibacterial | Staphylococcus aureus | 65% |

| Tribromomethylsulfonyl derivative | Antifungal | Aspergillus niger | 80% |

Anti-inflammatory Effects

The anti-inflammatory properties of sulfones, including this compound, have been documented in various studies. These compounds are believed to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Sulfones have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Case Studies

- Fungal Inhibition Study : A recent investigation into novel sulfones revealed that this compound derivatives exhibited significant antifungal activity against several strains, including Candida and Aspergillus. The study utilized agar diffusion methods to assess inhibition zones, confirming the compound's effectiveness .

- Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis via mitochondrial pathways. The compound was shown to activate caspase-3 and caspase-9, critical markers of programmed cell death .

- Inflammation Model : In a model of acute inflammation, this compound significantly reduced edema in animal subjects. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, impacting signaling pathways that regulate inflammation and apoptosis.

- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in inflammatory processes, providing a biochemical basis for its anti-inflammatory effects.

- Cell Cycle Arrest : In cancer cells, the compound can induce cell cycle arrest at various phases, preventing proliferation and promoting apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for nitromethyl phenyl sulfone, and what analytical techniques are used to confirm its purity and structure?

- Methodological Answer : this compound (C₆H₅SO₂CH₂NO₂) is typically synthesized via sulfonation or oxidation reactions involving aromatic sulfides or sulfoxides. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons (¹H) and carbons (¹³C).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm molecular weight and purity. For example, LC-MS methods validated for phenyl vinyl sulfone (a structural analog) use Symmetry C18 columns with methanol-ammonia mobile phases (0.45 mL/min flow rate) and achieve retention times of ~2.13 min .

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups like sulfone (SO₂) and nitro (NO₂) moieties.

Q. How can researchers validate an LC-MS method for quantifying this compound in complex matrices?

- Methodological Answer : Validation should adhere to ICH guidelines, including:

-

Linearity : Establish a calibration curve (e.g., 4.77–27.00 ppm for phenyl vinyl sulfone, R² ≥ 0.999) .

-

Accuracy : Spike recovery studies (97.5–102.1% for phenyl vinyl sulfone) .

-

Sensitivity : Determine LOD (1.43 ppm) and LOQ (4.77 ppm) via signal-to-noise ratios .

-

Robustness : Test column temperature, mobile phase composition, and injection volume variations.

Parameter Value Reference LOD 1.43 ppm LOQ 4.77 ppm Accuracy (% Recovery) 97.5–102.1% Precision (% RSD) ≤1.91

Advanced Research Questions

Q. What role does this compound play in advanced oxidation processes (AOPs), and how can Fe(IV) intermediates be detected experimentally?

- Methodological Answer : this compound derivatives, such as methyl phenyl sulfone (PMSO₂), act as probes for reactive intermediates like Fe(IV) in Fe(III)/sulfite systems. Key steps include:

- Probe Assay : Monitor PMSO → PMSO₂ conversion via LC-MS to confirm Fe(IV) formation .

- Electron Paramagnetic Resonance (EPR) : Detect radical species (e.g., SO₄•⁻, •OH) using spin-trapping agents.

- Scavenger Experiments : Use alcohols (e.g., tert-butanol) to quench specific radicals and isolate Fe(IV) contributions .

Q. How can this compound derivatives be applied in nuclear fuel recycling processes?

- Methodological Answer : Sulfones like phenyl trifluoromethyl sulfone are used as diluents in Grouped Actinide Extraction (GANEX) systems. Optimization involves:

- Solvent Extraction : Combine with ligands (e.g., CyMe4-BTBP) to separate actinides from lanthanides.

- Stability Testing : Assess degradation under acidic/radiation conditions using UV-Vis or ICP-MS .

Q. What are the challenges in reconciling contradictory data on sulfone reactivity across different experimental conditions?

- Methodological Answer : Contradictions may arise from:

- Matrix Effects : Differences in solvent polarity or ionic strength (e.g., methanol vs. aqueous buffers).

- Probe Selectivity : Ensure sulfone derivatives react exclusively with target intermediates (e.g., Fe(IV) vs. SO₄•⁻) .

- Instrumental Variability : Cross-validate LC-MS parameters (column type, ionization mode) between labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.